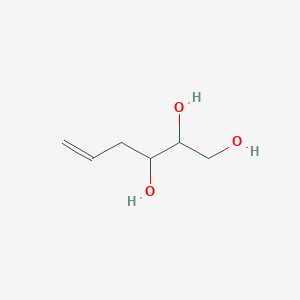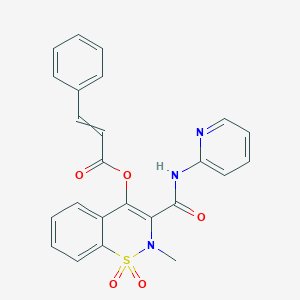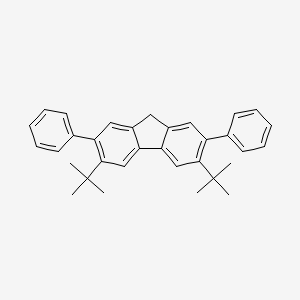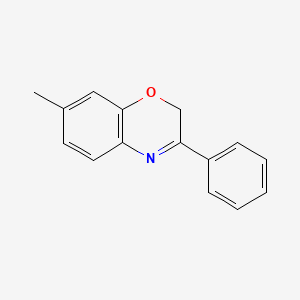![molecular formula C15H19Br2NO3 B8594150 prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate](/img/structure/B8594150.png)
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate is a complex organic compound characterized by its unique structure, which includes allyloxycarbonylamino and bromomethyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate typically involves multiple steps:
Formation of the Benzene Core: The benzene ring is functionalized with bromomethyl groups through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Allyloxycarbonylamino Group: The allyloxycarbonylamino group is introduced via a nucleophilic substitution reaction. This involves reacting the bromomethylated benzene with an allyloxycarbonylamino-propyloxy compound under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The allyloxycarbonylamino group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in a different set of functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could produce a ketone or aldehyde.
Aplicaciones Científicas De Investigación
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate involves its interaction with specific molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The allyloxycarbonylamino group may also interact with biological molecules, affecting their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-dimethylbenzene: Similar structure but with methyl groups instead of bromomethyl groups.
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-dichloromethylbenzene: Contains chloromethyl groups instead of bromomethyl groups.
1-(3-Allyloxycarbonylamino-propyloxy)-3,5-bis-(hydroxymethyl)-benzene: Features hydroxymethyl groups instead of bromomethyl groups.
Uniqueness
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate is unique due to the presence of bromomethyl groups, which provide distinct reactivity compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C15H19Br2NO3 |
|---|---|
Peso molecular |
421.12 g/mol |
Nombre IUPAC |
prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate |
InChI |
InChI=1S/C15H19Br2NO3/c1-2-5-21-15(19)18-4-3-6-20-14-8-12(10-16)7-13(9-14)11-17/h2,7-9H,1,3-6,10-11H2,(H,18,19) |
Clave InChI |
BLGCSUDASOCWKG-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NCCCOC1=CC(=CC(=C1)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[3-(2-Carboxyanilino)-3-oxopropanoyl]amino]benzoic acid](/img/structure/B8594082.png)








![1-[N-methyl-N-(2,6-dimethylphenyl)-amino]-2-propanol](/img/structure/B8594158.png)

![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B8594167.png)

